2-Formyl-1H-imidazole-5-carbonitrile
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Overview
Description
2-Formyl-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both an imidazole ring and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the formyl and nitrile functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde under acidic or basic conditions. The reaction conditions are often mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: 2-Carboxy-1H-imidazole-5-carbonitrile.
Reduction: 2-Formyl-1H-imidazole-5-amine.
Substitution: Various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
2-Formyl-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Formyl-1H-imidazole-5-carbonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-1H-imidazole-4-carbonitrile
- 2-Formyl-1H-imidazole-5-carboxylic acid
- 2-Formyl-1H-imidazole-4-carboxylic acid
Uniqueness
2-Formyl-1H-imidazole-5-carbonitrile is unique due to the specific positioning of the formyl and nitrile groups on the imidazole ring. This positioning influences its reactivity and the types of interactions it can participate in, making it a valuable compound for targeted applications in synthesis and drug design .
Properties
Molecular Formula |
C5H3N3O |
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Molecular Weight |
121.10 g/mol |
IUPAC Name |
2-formyl-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-5(3-9)8-4/h2-3H,(H,7,8) |
InChI Key |
FLYAPNCJLQHKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C=O)C#N |
Origin of Product |
United States |
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